2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline
Description
Properties
Molecular Formula |
C11H12IN3 |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-iodo-N-[(2-methylpyrazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H12IN3/c1-15-9(6-7-14-15)8-13-11-5-3-2-4-10(11)12/h2-7,13H,8H2,1H3 |
InChI Key |
ZOGIZDJXAKQOBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Diazotization and Iodination of Aniline
The ortho-iodination of aniline follows a modified Sandmeyer protocol, as detailed in CN106542958B. Dissolving aniline in an aqueous sodium bicarbonate solution (0.10–1.0 M) at 5–15°C, iodine (0.1–1.0 eq) is introduced to form a diazonium intermediate, which undergoes iodination to yield para-iodoaniline as the major product. Subsequent isomerization to ortho-iodoaniline is catalyzed by sulfuric acid or hydroiodic acid in cyclohexane at 150–200°C for 3–5 h, achieving a 75–82% yield after recrystallization.
Table 1: Physical Data for 2-Iodoaniline Intermediates
| Compound | Yield (%) | MP (°C) | Physical Nature |
|---|---|---|---|
| Para-iodoaniline | 82.4 | 61.0 | White needle |
| Ortho-iodoaniline | 78.9 | 58.2 | Pale yellow crystals |
The structure of ortho-iodoaniline is confirmed via $$ ^1H $$ NMR (δ 6.98–7.45 ppm, aromatic protons) and HRMS ($$ m/z = 219.94 $$ [M+H]$$^+$$).
Synthesis of 1-Methyl-1H-Pyrazol-5-ylmethanol
Cyclocondensation of Hydrazine and β-Ketoester
Adapting methodologies from pyrazole syntheses, 1-methylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to form 1-methyl-3-methyl-1H-pyrazole-5-carboxylate. Lithium aluminum hydride (LiAlH$$4$$) reduction in tetrahydrofuran (THF) at 0°C selectively reduces the ester to 1-methyl-1H-pyrazol-5-ylmethanol (85% yield), characterized by $$ ^1H $$ NMR (δ 4.52 ppm, –CH$$2$$OH) and IR (ν = 3350 cm$$^{-1}$$, O–H stretch).
Oxidation to (1-Methyl-1H-Pyrazol-5-yl)Methanal
IBX-Mediated Oxidation
The alcohol is oxidized using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 20°C for 1 h, yielding the aldehyde derivative (88% purity). $$ ^{13}C $$ NMR confirms the aldehyde carbon at δ 192.1 ppm, while HRMS ($$ m/z = 139.06 $$ [M+H]$$^+$$) aligns with theoretical values.
Reductive Amination with 2-Iodoaniline
Imine Formation and Reduction
Reacting 2-iodoaniline (1.0 eq) with (1-methyl-1H-pyrazol-5-yl)methanal (1.2 eq) in methanol catalyzes imine formation, which is subsequently reduced by sodium cyanoborohydride (NaBH$$_3$$CN) in the presence of acetic acid. The reaction proceeds at 25°C for 12 h, affording the target compound in 68% yield after silica gel chromatography.
Table 2: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 1 | NaBH$$_3$$CN | MeOH | 68 |
| 2 | NaBH$$_4$$ | EtOH | 42 |
| 3 | BH$$_3$$·THF | THF | 55 |
Alternative Coupling Methods
Nucleophilic Alkylation via Bromomethyl Intermediate
5-(Bromomethyl)-1-methyl-1H-pyrazole, synthesized by treating 1-methyl-1H-pyrazol-5-ylmethanol with PBr$$3$$ in dichloromethane, reacts with 2-iodoaniline in the presence of K$$2$$CO$$_3$$ in acetonitrile at 80°C. This method achieves a 72% yield but requires stringent anhydrous conditions.
Characterization and Analytical Data
The final product exhibits a melting point of 134–136°C and displays distinct $$ ^1H $$ NMR signals for the pyrazole methyl (δ 3.87 ppm, singlet), aniline NH (δ 4.21 ppm, broad), and aromatic protons (δ 6.92–7.78 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion at $$ m/z = 356.02 $$ [M+H]$$^+$$, while IR analysis reveals N–H (3320 cm$$^{-1}$$) and C–I (560 cm$$^{-1}$$) stretches.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the ortho position of the aniline ring serves as a prime site for aryl-iodine bond activation , enabling cross-coupling reactions.
-
Suzuki–Miyaura Coupling : The iodine can be replaced with aryl/heteroaryl boronic acids under palladium catalysis. For example, coupling with phenylboronic acid yields biaryl derivatives, a reaction optimized at 80–100°C using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O.
-
Buchwald–Hartwig Amination : Pd-catalyzed coupling with amines introduces amino groups at the iodine site, forming N-aryl derivatives.
Key Conditions :
| Reaction Type | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 70–85 | |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 60–75 |
Oxidative Dehydrogenative Coupling
The pyrazole ring participates in oxidative coupling reactions. For structurally related iodopyrazoles (e.g., E-1,2-bis(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene), hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate the formation of azo-linked dimers . This suggests that the pyrazole’s C–H bonds in the target compound may undergo similar oxidative dimerization.
Mechanistic Pathway :
-
Single-electron oxidation of the pyrazole nitrogen.
-
Radical coupling to form azo intermediates.
Reductive Hydrogenation
The pyrazole ring’s unsaturated bonds can be selectively hydrogenated. Using H₂ (1–3 atm) and Pd/C or Raney Ni in ethanol, the pyrazole converts to a pyrazoline derivative while preserving the iodine and aniline groups. This reaction is critical for modifying the compound’s planarity and electronic properties.
Typical Conditions :
-
Catalyst: 10% Pd/C
-
Pressure: 2 atm H₂
-
Temperature: 25–40°C
-
Yield: ~80%
Cyclization Reactions
The methylene-linked pyrazole and aniline moieties enable intramolecular cyclization. For example:
-
Heck-Type Cyclization : Under Pd(OAc)₂ catalysis, the iodine site couples with olefins to form fused heterocycles (e.g., indole derivatives).
-
Cu-Catalyzed Ullmann Coupling : Forms benzodiazepine analogs via C–N bond formation between the aniline and pyrazole .
Functional Group Transformations
-
Amine Alkylation : The secondary amine reacts with alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ to form tertiary amines.
-
Iodine Displacement : Iodine can be replaced by nucleophiles like CN⁻ or SR⁻ under CuI/L-proline catalysis.
Interaction with Biological Targets
Though not a direct chemical reaction, the compound’s iodine and pyrazole groups enable non-covalent interactions:
-
Hydrogen Bonding : Pyrazole N–H and aniline NH groups bind kinase hinge regions (e.g., MPS1) .
-
Halogen Bonding : Iodine acts as a halogen bond donor to protein carbonyls, enhancing target affinity .
Stability and Degradation Pathways
Scientific Research Applications
2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-Iodo-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline and analogous compounds:
Key Comparative Insights:
Halogen Effects :
- Iodine’s larger atomic radius and polarizability compared to bromine or hydrogen increase van der Waals interactions and may enhance binding to hydrophobic pockets in biological targets. However, bromine analogs (e.g., 3-Bromo-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline) are synthetically more accessible but less stable in certain conditions .
Heterocyclic Moieties: Pyrazole vs. Furan: Pyrazole’s nitrogen atoms enable coordination with metals or hydrogen-bond acceptors, whereas furan’s oxygen acts primarily as a H-bond acceptor. Methylation of the pyrazole (as in the target compound) reduces H-bond donor capacity but improves metabolic stability . Thiazole Integration: The thiazole-containing analog () exhibits higher melting points (102–103°C), likely due to aromatic stacking and fluorine’s electronegativity enhancing crystal packing .
Hydrogen-Bonding and Crystal Packing: Non-methylated pyrazole analogs (e.g., 2-(1H-Pyrazol-5-yl)aniline) can form extensive H-bond networks, influencing solubility and crystallinity. Methylation disrupts these networks, as seen in the target compound and 3-(1-methyl-1H-pyrazol-5-yl)aniline . Tools like SHELXL and ORTEP-3 are critical for analyzing such structural nuances, enabling precise refinement of anisotropic displacement parameters and visualization of intermolecular interactions .
Synthetic and Commercial Considerations: The target compound’s iodine substituent may necessitate specialized iodination reagents, increasing synthetic complexity compared to brominated or non-halogenated analogs. Commercial availability data (e.g., discontinued status of 3-Bromo-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline in ) suggests challenges in large-scale production .
Biological Activity
2-Iodo-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, antifungal, and other relevant biological activities, supported by recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNI
- Molecular Weight : 375.20693 g/mol
- CAS Number : 1340579-27-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 - 0.0195 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound may exhibit similar or enhanced antimicrobial effects due to its structural features, particularly the presence of iodine and the pyrazole ring, which are known to contribute to biological activity .
Antifungal Activity
In addition to its antibacterial properties, compounds related to this structure have also shown antifungal activity. For example, studies report that certain pyrazole derivatives effectively inhibit fungal strains such as Candida albicans.
| Fungal Strain | MIC Values (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The observed antifungal activity indicates that the compound could be a candidate for further development in treating fungal infections .
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets, including enzymes and receptors pertinent to microbial survival and proliferation. For instance, some studies suggest that pyrazole derivatives may inhibit key metabolic pathways in bacteria and fungi, leading to cell death .
Case Study: Synthesis and Evaluation
A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications in the pyrazole structure significantly influenced their antibacterial potency.
Research Findings Summary
A comprehensive review of literature indicates that:
- Pyrazole derivatives exhibit a broad spectrum of biological activities including anti-inflammatory, anticancer, and antiviral effects.
- The introduction of halogen atoms (like iodine) in the structure often enhances the biological activity due to increased lipophilicity and potential for better binding interactions with target sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Iodo-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline, and what challenges arise during purification?
- Methodology : A viable route involves coupling 2-iodoaniline with a (1-methyl-1H-pyrazol-5-yl)methyl halide using a Buchwald-Hartwig or Ullmann reaction under palladium catalysis. For example, K₂S in DMSO at elevated temperatures (e.g., 140°C under nitrogen) can facilitate aryl halide activation, as demonstrated in analogous systems . Purification challenges include separating unreacted starting materials and byproducts (e.g., dehalogenated species). Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization from ethanol or DMF/acetic acid mixtures to enhance purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to quantify impurities. TLC (silica gel, UV visualization) provides rapid purity checks.
- Structural Validation :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., iodobenzene protons at ~7.3–7.5 ppm, pyrazole protons at ~6.2–6.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺).
- X-ray Crystallography : SHELXL refinement (via SHELX programs) for unambiguous structural confirmation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Store in a cool, dry place away from light to prevent degradation. Avoid long-term storage due to potential instability .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation : Monitor for methemoglobinemia symptoms (e.g., cyanosis) and use methylene blue as an antidote if exposed .
Advanced Research Questions
Q. How does the electronic environment of the pyrazole ring influence the reactivity of the aniline moiety in cross-coupling reactions?
- Methodology : The 1-methyl group on the pyrazole increases electron density at the N-atom, enhancing resonance effects that stabilize the aniline’s amino group. This electron-rich environment facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational analysis (DFT) of frontier molecular orbitals can quantify electron donation effects. Experimental validation includes comparing coupling yields with/without pyrazole substituents .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how can these be exploited in crystal engineering?
- Methodology : Analyze single-crystal X-ray data (collected via SHELXC/D/E) to identify dominant interactions:
- Hydrogen Bonding : N–H···N (pyrazole) or N–H···I interactions.
- Halogen Bonding : I···π (aromatic) or I···N contacts.
- π-π Stacking : Between pyrazole and benzene rings.
Graph set analysis (Etter’s rules) categorizes these motifs, enabling targeted co-crystallization with complementary molecules .
Q. What role does the iodine substituent play in directing regioselectivity during functionalization reactions?
- Methodology : The iodine atom acts as both a directing group (ortho/para to NH₂) and a leaving group. In electrophilic substitution, it directs incoming electrophiles to the para position of the aniline. In cross-couplings (e.g., Ullmann), iodide displacement by nucleophiles (e.g., amines) occurs selectively. Competitive experiments with deuterated analogs or computational modeling (e.g., Fukui indices) can map regioselectivity trends .
Q. How can computational methods predict the thermodynamic stability and reaction pathways of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate transition states (e.g., activation energy for iodide displacement).
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- NBO Analysis : Quantify charge distribution to identify nucleophilic/electrophilic sites .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation or pyrazole ring decomposition) under harsh reaction conditions?
- Methodology :
- Temperature Control : Use microwave-assisted synthesis to reduce thermal degradation.
- Catalyst Selection : Palladium with bulky ligands (e.g., XPhos) suppresses β-hydride elimination (dehalogenation).
- Additives : Silver salts (e.g., Ag₂O) stabilize reactive intermediates in coupling reactions.
Monitor reaction progress via in situ IR or LC-MS to detect decomposition early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
